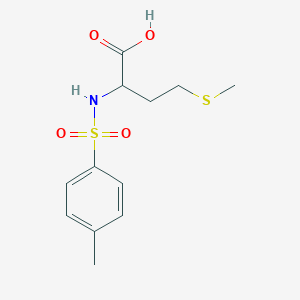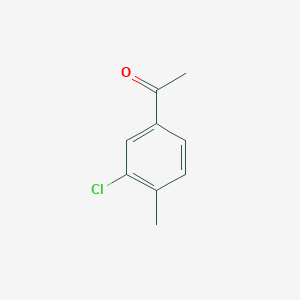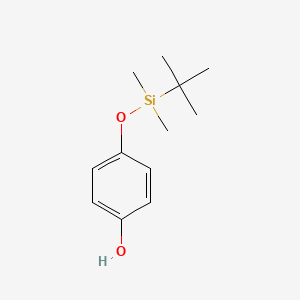
4-(tert-Butyldimethylsiloxy)phenol
概要
説明
“4-(tert-Butyldimethylsiloxy)phenol” is a chemical compound with the molecular formula C12H20O2Si . It has a molecular weight of 224.37 . It is a solid substance and its IUPAC name is 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol .
Synthesis Analysis
There are several papers related to the synthesis of “4-(tert-Butyldimethylsiloxy)phenol”. For instance, it has been used in the synthesis of poly(styrene-b-4-(tert-butyldimethylsiloxy)styrene) block copolymers .Molecular Structure Analysis
The molecular structure of “4-(tert-Butyldimethylsiloxy)phenol” can be represented by the SMILES stringCC(C)(C)Si(C)Oc1ccc(O)cc1 . Physical And Chemical Properties Analysis
“4-(tert-Butyldimethylsiloxy)phenol” is a solid substance with a melting point of 60-64 °C . It has a molar refractivity of 66.7±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 230.2±3.0 cm^3 .科学的研究の応用
Chemiluminescent Decomposition and Kinetic Studies
4-(tert-Butyldimethylsiloxy)phenol and its derivatives have been explored in the context of chemiluminescent decomposition. The synthesis of certain bicyclic dioxetanes, which included variants with a phenolic substituent, demonstrated their ability to emit intense blue light upon treatment with tetrabutylammonium fluoride. The study provided insights into the kinetic aspects of this process, highlighting the influence of different substituents on the phenolic moiety on the free energy of activation and the chemiluminescent decay rate. This suggests potential applications in the field of chemiluminescence and kinetic analysis of chemical reactions (Matsumoto, Ito, Murakami, & Watanabe, 2002).
Phenol and Aniline Oxidations
Research has indicated the efficiency of dirhodium caprolactamate as a catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which can effectively oxidize phenols and anilines. This process, involving 4-(tert-butyldioxy)cyclohexadienones, highlights the potential of 4-(tert-Butyldimethylsiloxy)phenol in catalyzed oxidation reactions, offering a pathway for selective and high-yield oxidation of phenolic substrates (Ratnikov et al., 2011).
Environmental and Toxicological Studies
Studies have investigated the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including 4-(tert-Butyldimethylsiloxy)phenol derivatives. These compounds have been detected in various environmental matrices and human tissues, raising concerns about their potential toxic effects, such as hepatic toxicity, endocrine disruption, and carcinogenicpotential. This research underscores the importance of understanding the environmental and health impacts of SPAs, which could inform regulatory decisions and the development of safer alternatives (Liu & Mabury, 2020).
Endocrine Disruption and Metabolic Changes Studies
Research on 4-tert-butylphenol, a closely related compound, has shown its impact on endocrine disruption and metabolic changes in aquatic species. A study on Cyprinus carpio demonstrated significant physiological changes even at low concentrations, pointing to the ecological risks associated with the presence of such compounds in water bodies. This research provides a basis for understanding the broader ecological impact of related phenolic compounds and underscores the need for environmental safety assessments (Barse et al., 2006).
Sewage Sludge Occurrence and Biodegradation
Studies on municipalsewage sludge in China have revealed the presence of various synthetic phenolic antioxidants, including 4-(tert-Butyldimethylsiloxy)phenol derivatives. The identification of these compounds in environmental samples highlights the widespread use and persistence of such chemicals. Additionally, the research into their biodegradation pathways, particularly the transformation processes involving phenolic rings and alkyl chains, is crucial for developing effective bioremediation strategies. This knowledge is essential for environmental management and pollution control (Liu et al., 2015).
Transformation in Ferrate(VI) Oxidation Process
Research on the transformation of 4-tert-butylphenol in ferrate(VI) oxidation processes has provided insights into the reaction kinetics and pathways for treating phenol-contaminated waters. The study highlighted the influence of various factors like pH, metal ions, and organic substances on the removal efficiency of phenolic compounds. Such research is critical for the development of advanced oxidation processes for water treatment and the understanding of the environmental behavior of phenolic compounds (Zheng et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTVHIZALLBXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344498 | |
| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyldimethylsiloxy)phenol | |
CAS RN |
108534-47-0 | |
| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

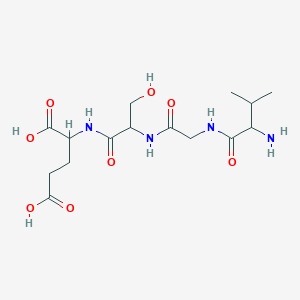
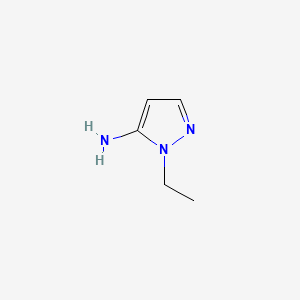
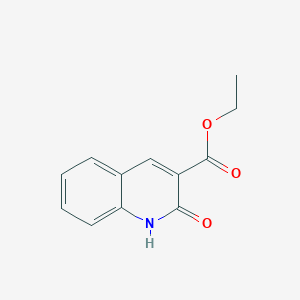
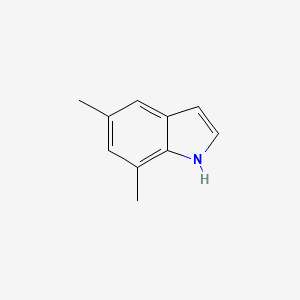
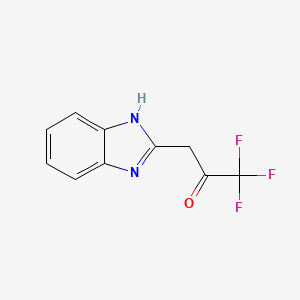
![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
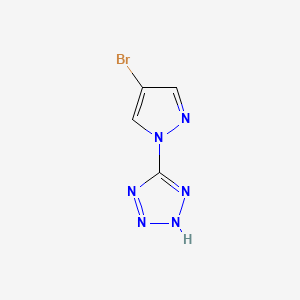
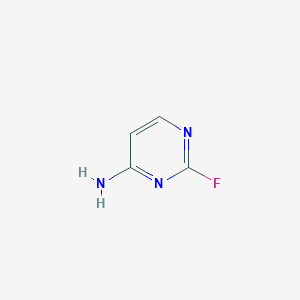
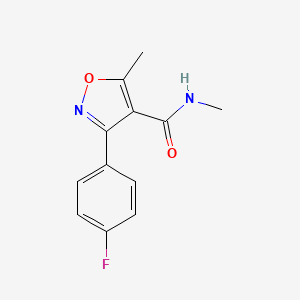
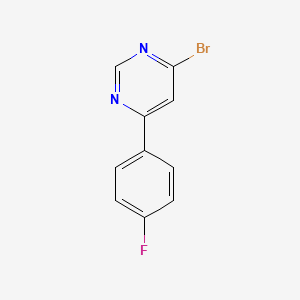
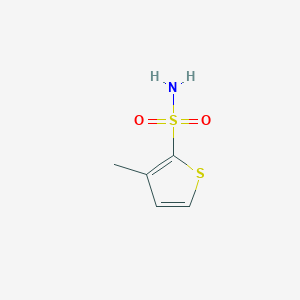
![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)
